molecular formula C13H9ClN2O B11863993 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol CAS No. 102862-20-4

3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol

Cat. No.: B11863993
CAS No.: 102862-20-4
M. Wt: 244.67 g/mol
InChI Key: DRMRHLLYNZYZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring.

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol can be achieved through several synthetic routes. Common methods include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol can be compared with other similar compounds, such as:

Properties

CAS No.

102862-20-4

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

3-(4-chlorophenyl)imidazo[1,2-a]pyridin-2-ol

InChI

InChI=1S/C13H9ClN2O/c14-10-6-4-9(5-7-10)12-13(17)15-11-3-1-2-8-16(11)12/h1-8,17H

InChI Key

DRMRHLLYNZYZOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.